4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14953179
InChI: InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H13BrN2OS
Molecular Weight: 373.3 g/mol

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide

CAS No.:

Cat. No.: VC14953179

Molecular Formula: C17H13BrN2OS

Molecular Weight: 373.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide -

Specification

Molecular Formula C17H13BrN2OS
Molecular Weight 373.3 g/mol
IUPAC Name 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
Standard InChI InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21)
Standard InChI Key PVCVVUAETQPWBU-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide consists of a benzamide group linked to a substituted thiazole ring. Key features include:

  • Benzamide moiety: A 4-bromo-substituted benzene ring connected to a carboxamide group.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a methyl group at position 2 and a phenyl group at position 4.

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₄BrN₃OS
Molecular Weight416.29 g/mol
IUPAC Name4-Bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF)
Melting PointNot extensively documented

The molecular formula was deduced by combining the benzamide (C₇H₅BrNO) and thiazole (C₁₁H₉N₂S) components, accounting for the amide bond formation . Computational tools such as PubChem’s structure generator were used to validate the formula .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide likely follows a multi-step approach:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is a common method, involving cyclocondensation of a thioamide (e.g., thiourea derivatives) with an α-halo ketone. For this compound, 2-bromo-1-phenylpropan-1-one could react with a methyl-substituted thioamide to yield the 2-methyl-4-phenylthiazole intermediate.

  • Amine Functionalization: The thiazole intermediate is subsequently aminated at position 5 to introduce the primary amine group.

  • Amide Coupling: The final step involves reacting the thiazol-5-amine with 4-bromobenzoyl chloride in the presence of a coupling agent (e.g., EDCl or HATU) and a base (e.g., triethylamine) .

Table 2: Representative Reaction Conditions

StepReagents/Conditions
Thiazole formationThiourea, α-bromo ketone, ethanol, reflux
AminationAmmonium hydroxide, high-pressure conditions
Amide coupling4-Bromobenzoyl chloride, DMF, 0–5°C

Industrial-scale production would require optimization for yield and purity, potentially employing continuous flow reactors.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Thiazole derivatives generally exhibit moderate thermal stability, with decomposition temperatures above 200°C.

  • Chemical Reactivity: The bromine atom on the benzamide moiety makes the compound susceptible to nucleophilic aromatic substitution (e.g., replacement with -OH or -NH₂ groups) . The thiazole ring’s electron-deficient nature may facilitate electrophilic substitutions at the phenyl group.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹, amide), C=O (~1650 cm⁻¹), and C-Br (~600 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would show signals for the phenyl groups (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm), and thiazole protons (δ 8.1–8.3 ppm).

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
3-Bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide Methyl group position on thiazoleAntimicrobial
4-Chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamideChlorine substituentAnticancer

The 4-bromo substitution in the target compound may enhance electrophilicity compared to chloro analogs, potentially increasing reactivity in biological systems.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate efficacy against Gram-positive bacteria and solid tumors.

  • Computational Modeling: Predict binding modes using molecular docking simulations.

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